2',3',5'-Trifluoroacetophenone
Overview
Description
Synthesis Analysis
The synthesis of related trifluoroacetophenone compounds involves the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by deprotection mediated by sulfuric acid . This method has been shown to yield various trifluoroacetyl-containing compounds, such as chromones and furanones, demonstrating the versatility of trifluoroacetophenone derivatives in synthetic organic chemistry.
Molecular Structure Analysis
The molecular structure of 2,2,2-trifluoroacetophenone has been extensively studied using supersonic-jet Fourier transform microwave spectroscopy. This technique allowed for the measurement and assignment of the rotational spectrum of the compound, as well as the determination of accurate structural parameters for the carbon skeleton . Such detailed structural analysis is crucial for understanding the reactivity and interaction of the molecule with other chemical species.
Chemical Reactions Analysis
Trifluoroacetophenone derivatives have been reported to catalyze a variety of chemical reactions. For instance, 2,2,2-trifluoroacetophenone has been identified as an efficient organocatalyst for the epoxidation of alkenes, using hydrogen peroxide as a green oxidant . Additionally, it has been used for the oxidation of tertiary amines and azines to N-oxides, showcasing its chemoselectivity and high yields . These reactions underscore the compound's potential as a catalyst in organic synthesis, particularly in transformations that are environmentally benign.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoroacetophenone derivatives are influenced by the electron-withdrawing effect of the trifluoromethyl group. This group enhances the acidity of the adjacent hydrogen atoms and alters the electronic properties of the aromatic ring. The presence of fluorine atoms also affects the compound's boiling point, density, and solubility, which are important parameters in the design of catalytic processes and the development of new materials. Although the specific physical properties of 2',3',5'-trifluoroacetophenone are not detailed in the provided papers, the studies on similar compounds suggest that these properties are key factors in their reactivity and application .
Scientific Research Applications
Application 1: Synthesis of Fluorinated Polymers
- Summary of Application: 2,2,2-Trifluoroacetophenone is used in the synthesis of new fluorinated polymers, which have high average molecular weight, high thermal stability, and good film-forming properties .
- Results or Outcomes: The resulting fluorinated polymers have high average molecular weight, high thermal stability, and good film-forming properties .
Application 2: Analysis of Non-Covalent Interactions
- Summary of Application: The most stable isomer of the 1:1 complex formed by 2,2,2-trifluoroacetophenone and water has been characterized by combining rotational spectroscopy in supersonic expansion and state-of-the-art quantum-chemical computations .
- Methods of Application: The methods involved using rotational spectroscopy in supersonic expansion and state-of-the-art quantum-chemical computations to analyze the complex .
- Results or Outcomes: Accurate intermolecular parameters featuring one classical O-H···O hydrogen bond and one weak C-H···O hydrogen bond have been determined . The study also provided insights on the nature of the established non-covalent interactions .
Application 3: Synthesis of Fluorinated Polymers
- Summary of Application: 2’,3’,5’-Trifluoroacetophenone is used in the synthesis of new fluorinated polymers, which have high average molecular weight, high thermal stability, and good film-forming properties .
- Results or Outcomes: The resulting fluorinated polymers have high average molecular weight, high thermal stability, and good film-forming properties .
Application 4: Organocatalyst for Oxidation
- Summary of Application: 2’,3’,5’-Trifluoroacetophenone is an efficient organocatalyst for a cheap, mild, fast, and environmentally friendly epoxidation of alkenes .
- Methods of Application: Various olefins, mono-, di-, and trisubstituted, are epoxidized chemoselectively in high to quantitative yields utilizing low catalyst loadings and H2O2 as a green oxidant .
- Results or Outcomes: The process results in high to quantitative yields of epoxidized alkenes .
Application 5: Synthesis of Fluorinated Polymers
- Summary of Application: 2’,3’,5’-Trifluoroacetophenone is used in the synthesis of new fluorinated polymers, which have high average molecular weight, high thermal stability, and good film-forming properties .
- Results or Outcomes: The resulting fluorinated polymers have high average molecular weight, high thermal stability, and good film-forming properties .
Application 6: Organocatalyst for Oxidation
- Summary of Application: 2’,3’,5’-Trifluoroacetophenone is an efficient organocatalyst for a cheap, mild, fast, and environmentally friendly epoxidation of alkenes .
- Methods of Application: Various olefins, mono-, di-, and trisubstituted, are epoxidized chemoselectively in high to quantitative yields utilizing low catalyst loadings and H2O2 as a green oxidant .
- Results or Outcomes: The process results in high to quantitative yields of epoxidized alkenes .
Safety And Hazards
The safety information for 2’,3’,5’-Trifluoroacetophenone indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315, H319, and H335, which correspond to skin irritation, serious eye irritation, and respiratory system irritation, respectively . Precautionary statements include P261, P271, and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-(2,3,5-trifluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVPTIVXINDYGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380290 | |
Record name | 2',3',5'-Trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3',5'-Trifluoroacetophenone | |
CAS RN |
243459-93-0 | |
Record name | 2',3',5'-Trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.